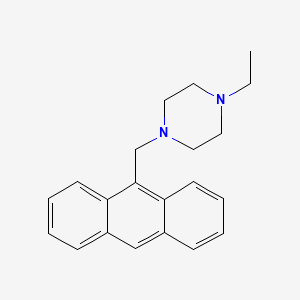

1-(9-anthrylmethyl)-4-ethylpiperazine

Description

Significance of Anthracene (B1667546) and Piperazine (B1678402) Moieties in Chemical Synthesis and Functional Materials

The foundational components of the target molecule, anthracene and piperazine, are cornerstones in various fields of chemical science.

Anthracene , a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings, is renowned for its distinctive electronic and photophysical properties. nih.gov Its extended π-conjugated system allows it to absorb and emit light, typically exhibiting a characteristic blue fluorescence under UV radiation. mdpi.com This property makes anthracene and its derivatives highly valuable as organic scintillators, components in organic light-emitting diodes (OLEDs), and fluorescent probes. mdpi.com From a reactivity standpoint, the central ring (positions 9 and 10) is particularly susceptible to reactions such as electrophilic substitution, oxidation, and [4+4] photodimerization, offering numerous pathways for functionalization. youtube.comslideshare.net

Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. It is classified as a "privileged scaffold" in medicinal chemistry because its structure is a recurring motif in a multitude of approved pharmaceutical agents. mdpi.com The piperazine ring is found in drugs with diverse activities, including anticancer, antihistamine, and antipsychotic properties. Its two nitrogen atoms provide handles for N-substitution, allowing for the precise tuning of a molecule's physicochemical properties, such as solubility and basicity, which can in turn modulate its pharmacokinetic and pharmacodynamic profile. mdpi.comnih.gov

Overview of Structurally Related N-Substituted Piperazine Derivatives and Anthracene Conjugates in Scholarly Literature

The scientific rationale for investigating 1-(9-anthrylmethyl)-4-ethylpiperazine is strongly supported by extensive research on analogous compounds.

N-Substituted Piperazine Derivatives represent a vast and diverse class of compounds with significant pharmacological relevance. The nature of the substituent on the piperazine nitrogen atoms is a critical determinant of biological activity. For instance, various aryl and benzyl (B1604629) piperazine derivatives have been synthesized and evaluated as potent antitumor agents, some of which have been shown to induce cell cycle arrest and apoptosis in cancer cell lines. nih.gov Other derivatives have been developed as antiallergy agents by acting as histamine (B1213489) H1 antagonists. nih.gov The synthesis of these compounds often involves the nucleophilic substitution reaction between a piperazine and a suitable alkyl or aryl halide. mdpi.comgoogle.com

Anthracene Conjugates , where the anthracene unit is linked to another functional moiety, are widely explored for their applications in materials science and as chemical sensors. The conjugation of anthracene to other molecules, such as BODIPY dyes, can create sophisticated photosensitizers with tailored absorption and emission properties for applications like photodynamic therapy. mdpi.comnih.govscilit.com The anthracene unit often serves as the fluorescent reporter in these systems, with its emission properties potentially being modulated by interactions with the attached group or the local environment.

| Compound Type | Example | Documented Application/Significance | Reference |

| N-Substituted Piperazine | N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine | Potent antitumor agent; induces G2/M cell cycle arrest and apoptosis. | nih.gov |

| N-Substituted Piperazine | N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamide | Antiallergy activity; Histamine H1 receptor antagonist. | nih.gov |

| Anthracene Conjugate | Anthracene-BODIPY Dyads | Heavy-atom-free photosensitizers for antimicrobial photodynamic therapy. | mdpi.comnih.gov |

| Anthracene Conjugate | 1,4-Anthracene-incorporated Cycloparaphenylene | Investigated for novel optoelectronic and host-guest properties due to its strained geometry. | nih.gov |

Fundamental Research Questions Pertaining to the Synthesis and Reactivity of this compound

The apparent scarcity of dedicated research on this compound gives rise to several fundamental questions that could form the basis of future studies:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to this compound? A likely pathway involves the direct N-alkylation of 1-ethylpiperazine (B41427) with 9-(chloromethyl)anthracene (B151802). What are the definitive spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) of the purified compound?

Photophysical Properties: What are the specific absorption and fluorescence emission maxima, quantum yield, and fluorescence lifetime of this compound? How do these properties compare to the parent 1-(9-anthrylmethyl)piperazine or other N-substituted analogues? Does the presence of the N-ethyl group influence the electronic environment of the anthracene chromophore, leading to shifts in its photophysical behavior?

Chemical Reactivity: How does the bulky anthrylmethyl substituent at the N1 position affect the basicity and nucleophilicity of the N4 nitrogen of the piperazine ring? Is the compound susceptible to the classic reactions of the anthracene core, such as photodimerization or Diels-Alder cycloaddition at the 9,10-positions, or does the piperazine substituent sterically hinder these transformations? researchgate.net

Potential Applications: Given its structural motifs, could this compound function as a fluorescent probe for biological imaging or environmental sensing? Does it exhibit any of the cytotoxic activities common to other N-substituted piperazines, making it a candidate for anticancer research? Could its photophysical properties make it a useful component in the development of new organic electronic materials?

Addressing these questions through systematic investigation would provide valuable insights into the structure-property relationships of this hybrid molecule and establish its place within the broader context of anthracene and piperazine chemistry.

Compound Data

Table 1: Chemical Properties of this compound

Note: As experimental data is not widely available in published literature, the following properties are computed or predicted based on the chemical structure.

| Property | Value |

| Molecular Formula | C₂₁H₂₄N₂ |

| Molecular Weight | 304.43 g/mol |

| IUPAC Name | 1-(anthracen-9-ylmethyl)-4-ethylpiperazine |

| Predicted XLogP3 | 4.2 - 4.5 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 6.48 Ų |

Structure

3D Structure

Properties

IUPAC Name |

1-(anthracen-9-ylmethyl)-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c1-2-22-11-13-23(14-12-22)16-21-19-9-5-3-7-17(19)15-18-8-4-6-10-20(18)21/h3-10,15H,2,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMHHDJGISJEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198481 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Derivatization of 1 9 Anthrylmethyl 4 Ethylpiperazine

Retrosynthetic Analysis and Key Precursor Chemistry for 1-(9-anthrylmethyl)-4-ethylpiperazine

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to logical and accessible starting materials. The most straightforward disconnection is at the C-N bond between the anthrylmethyl group and the piperazine (B1678402) nitrogen. This bond can be formed through either nucleophilic substitution or reductive amination.

Disconnection Approach 1: Nucleophilic Substitution

This approach disconnects the target molecule into 9-(halomethyl)anthracene (typically 9-chloromethylanthracene) and 1-ethylpiperazine (B41427). 9-(Chloromethyl)anthracene (B151802) is a commercially available or readily synthesized electrophile. chemrxiv.orgresearchgate.netmasterorganicchemistry.com 1-Ethylpiperazine is also a common reagent. The forward synthesis involves the N-alkylation of 1-ethylpiperazine with 9-(chloromethyl)anthracene.

Disconnection Approach 2: Reductive Amination

Alternatively, the C-N bond can be formed via reductive amination. This approach disconnects the target molecule into 9-anthracenecarbaldehyde and 1-ethylpiperazine. The forward synthesis involves the condensation of the aldehyde and the secondary amine to form an iminium ion, which is then reduced in situ to yield the final product.

The key precursors for these syntheses are:

9-(Chloromethyl)anthracene: A crystalline solid that serves as an excellent alkylating agent.

1-Ethylpiperazine: A disubstituted piperazine that acts as the nucleophile.

9-Anthracenecarbaldehyde: An aldehyde that is a key component in the reductive amination pathway.

Direct Synthesis Routes for this compound

The nucleophilic substitution reaction between 9-(chloromethyl)anthracene and 1-ethylpiperazine is a direct and widely applicable method for the synthesis of this compound. In this SN2 reaction, the secondary amine of 1-ethylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon of 9-(chloromethyl)anthracene and displacing the chloride leaving group.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Common bases include triethylamine, potassium carbonate, or an excess of the piperazine starting material. The choice of solvent is crucial and can range from polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) to alcohols like ethanol.

A general procedure for a similar N-alkylation of a piperazine derivative involves the reaction of N-acetylpiperazine with an alkyl halide. nih.gov This methodology can be adapted for the synthesis of the target compound.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

| N-Acetylpiperazine | n-Butyl bromide | Toluene (B28343) | NaH | Reflux | 88 | nih.gov |

| N-Acetylpiperazine | n-Hexyl bromide | Toluene | NaH | Reflux | 69 | nih.gov |

| N-Acetylpiperazine | n-Octyl bromide | Toluene | NaH | Reflux | 90 | nih.gov |

| N-Acetylpiperazine | n-Dodecyl bromide | Toluene | NaH | Reflux | 87 | nih.gov |

Reductive amination offers an alternative and highly efficient route to this compound, avoiding the use of a halide precursor. nih.gov This one-pot reaction involves the initial formation of an iminium ion from the condensation of 9-anthracenecarbaldehyde and 1-ethylpiperazine. The intermediate iminium ion is then reduced in situ to the corresponding tertiary amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective due to their mildness and selectivity for the iminium ion over the starting aldehyde. nih.gov The reaction is typically performed in a chlorinated solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at room temperature. The use of a tandem reductive amination-cyclization has been reported for the synthesis of piperazinones, highlighting the versatility of this reaction type. nih.gov

While less common for this specific transformation, catalytic coupling reactions represent a powerful tool in the synthesis of related N-aryl and N-heteroaryl piperazines. clockss.org For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used to form C-N bonds. In the context of this compound, a hypothetical catalytic approach could involve the coupling of a 9-anthrylmethyl-containing precursor with 1-ethylpiperazine. However, the more direct nucleophilic substitution and reductive amination routes are generally preferred for this type of alkyl-amine linkage. The synthesis of 9-deazaxanthine derivatives via late-stage cross-coupling reactions provides a model for how such strategies could be applied.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical to maximize the yield and purity of this compound. Key parameters to consider include the choice of solvent, base, temperature, and reaction time.

For the nucleophilic substitution route , a systematic variation of these parameters can lead to significant improvements. For example, in the N-alkylation of piperazines, the choice of a strong base like sodium hydride in an aprotic solvent like toluene at reflux temperature has been shown to give high yields. nih.gov

| Entry | Alkyl Halide | Base | Solvent | Temperature | Yield (%) |

| 1 | n-Butyl bromide | NaH | Toluene | Reflux | 88 |

| 2 | n-Hexyl bromide | NaH | Toluene | Reflux | 69 |

| 3 | n-Octyl bromide | NaH | Toluene | Reflux | 90 |

| 4 | n-Dodecyl bromide | NaH | Toluene | Reflux | 87 |

For the reductive amination route , the choice of the reducing agent and the reaction pH are crucial. Sodium triacetoxyborohydride is often preferred as it is less toxic and the reaction can be carried out under neutral or mildly acidic conditions.

Stereoselective Synthesis and Chiral Resolution Strategies for this compound

The compound this compound is an achiral molecule as it does not possess any stereocenters. Therefore, stereoselective synthesis or chiral resolution is not applicable to the synthesis of this specific compound.

However, if a chiral center were to be introduced into the molecule, for example by substitution on the piperazine ring or the anthracene (B1667546) core, then stereoselective synthesis or chiral resolution would become relevant. For instance, stereoselective syntheses of chiral piperazine derivatives have been reported, which could serve as a basis for the synthesis of chiral analogs of the target compound. Chiral resolution of racemic piperidine (B6355638) derivatives using techniques like chiral high-performance liquid chromatography (HPLC) has also been demonstrated and could be adapted for chiral derivatives of this compound. nih.gov

Functionalization and Derivatization of the Piperazine Ring in this compound

The piperazine ring in this compound offers several avenues for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. These modifications can be broadly categorized into reactions at the nitrogen atoms and functionalization of the carbon backbone of the ring.

While the nitrogen atom at position 4 is substituted with an ethyl group, the nitrogen at position 1, bearing the anthrylmethyl group, is also a potential site for further reactions, although such modifications would alter the core structure of the target compound. A more common strategy for derivatization involves starting with a different piperazine derivative that is then alkylated with a 9-anthrylmethyl group.

However, considering the structure of this compound, the primary site for straightforward functionalization is the secondary amine precursor, 1-(9-anthrylmethyl)piperazine, before the introduction of the ethyl group. Should one start with this precursor, a wide array of modifications can be envisioned at the N-4 position.

Table 1: Potential N-4 Substitutions on a 1-(9-anthrylmethyl)piperazine core

| Reagent/Reaction Type | Resulting Functional Group | Potential Application |

| Alkyl Halides (e.g., ethyl iodide) | N-Alkyl | Modulation of basicity and lipophilicity |

| Acyl Chlorides/Anhydrides | N-Acyl | Introduction of amide functionalities |

| Reductive Amination | N-Substituted Alkyl | Diverse functional group introduction |

| Michael Addition | N-Alkylated Carbonyl/Nitrile | C-N bond formation with electron-deficient alkenes |

The introduction of further functional groups onto either the piperazine or anthracene moieties can lead to derivatives with tailored properties.

Functionalization of the Piperazine Ring:

Direct C-H functionalization of the piperazine ring is a modern synthetic strategy that allows for the introduction of substituents on the carbon atoms of the ring. nih.gov While challenging, methods involving photoredox catalysis have been developed for the α-C–H arylation of piperazines. nih.gov Applying such a method to this compound could potentially introduce aryl groups at positions 2, 3, 5, or 6 of the piperazine ring.

Functionalization of the Anthracene Scaffold:

The anthracene ring system is amenable to various electrophilic substitution reactions. The positions on the anthracene ring (1, 2, 3, 4, 5, 6, 7, 8) are all potential sites for functionalization, although the 9 and 10 positions are the most reactive. In the case of this compound, the 10-position is a prime site for further substitution.

Table 2: Potential Functionalization of the Anthracene Ring in this compound

| Reagent/Reaction Type | Position of Substitution | Resulting Functional Group |

| Nitrating Agents (e.g., HNO₃/H₂SO₄) | 10-position | Nitro (-NO₂) |

| Halogenating Agents (e.g., Br₂) | 10-position | Bromo (-Br) |

| Friedel-Crafts Acylation | 10-position | Acyl (-COR) |

| Vilsmeier-Haack Reaction | 10-position | Formyl (-CHO) |

The introduction of a formyl group at the 10-position, for instance, opens up a plethora of subsequent chemical transformations. This aldehyde can undergo reductive amination with various amines to introduce new substituted amino-methyl groups, as has been demonstrated with related anthraquinone-carbaldehydes. researchgate.net

Spectroscopic and Photophysical Investigations of 1 9 Anthrylmethyl 4 Ethylpiperazine

Electronic Absorption Spectroscopy: Analysis of Ground State Electronic Transitions

The electronic absorption spectrum of 1-(9-anthrylmethyl)-4-ethylpiperazine is dominated by the characteristic transitions of the anthracene (B1667546) chromophore. In a typical organic solvent, the spectrum exhibits a series of well-resolved vibronic bands in the ultraviolet (UV) region, which are characteristic of the π → π* transitions of the anthracene moiety. The absorption spectrum is largely insensitive to the substitution at the 9-position with the -CH2-piperazine group, indicating that the ground-state electronic structure of the anthracene core is not significantly perturbed.

The most prominent absorption bands correspond to the ¹Lₐ ← ¹A transition, which is polarized along the short axis of the anthracene molecule, and the lower energy, more structured ¹Lₑ ← ¹A transition, polarized along the long axis. For a closely related compound, 3,3',5,5'-tetramethyl-N-(9-anthrylmethyl)benzidine, an absorption maximum is observed at 296 nm. nih.gov It is expected that this compound would exhibit a similar absorption profile.

Table 1: Illustrative Electronic Absorption Data for an Analogous Anthracene Derivative

| Compound | Solvent | Absorption Maxima (λ_abs, nm) |

| 3,3',5,5'-tetramethyl-N-(9-anthrylmethyl)benzidine | Plasticized PVC membrane | 296 |

Note: Data for an analogous compound is presented due to the absence of specific experimental data for this compound.

Fluorescence Spectroscopy: Emission Characteristics and Solvent Effects

The fluorescence of this compound originates from the locally excited state of the anthracene moiety. Following excitation into the absorption bands, the molecule relaxes to the lowest excited singlet state (S₁), from which it emits a photon to return to the ground state. The emission spectrum typically mirrors the structured absorption bands, a phenomenon known as the mirror-image rule.

A key feature of the fluorescence of this molecule is its sensitivity to the solvent environment. In non-polar solvents, a well-structured emission spectrum characteristic of the anthracene fluorophore is observed. However, as the polarity of the solvent increases, a significant quenching of the fluorescence intensity is often accompanied by a red-shift of the emission maximum. This behavior is a strong indicator of the presence of a charge-transfer process in the excited state. For instance, naphthalimide derivatives with piperidine (B6355638) substituents show a drastic decrease in emission intensity in polar solvents, which is attributed to photoinduced electron transfer (PET). nih.gov

Table 2: Illustrative Solvent Effects on Fluorescence of a Related Naphthalimide-Piperidine System

| Solvent | Polarity (E_T(30)) | Fluorescence Quantum Yield (Φ_f) |

| Dioxane | 36.0 | 0.821 |

| Toluene (B28343) | 33.9 | 0.453 |

| Dichloromethane (B109758) | 40.7 | 0.530 |

| Acetonitrile (B52724) | 45.6 | 0.106 |

| Dimethyl Sulfoxide | 45.1 | 0.003 |

Note: Data for analogous naphthalimide-piperidine derivatives are presented to illustrate the principle of solvent-dependent fluorescence quenching due to PET.

Mechanisms of Photoinduced Electron Transfer (PET) in this compound

Photoinduced electron transfer (PET) is a critical deactivation pathway for the excited state of this compound, particularly in polar environments. This process involves the transfer of an electron from a donor to an acceptor molecule upon photoexcitation.

Intra- and Intermolecular PET Processes

In the case of this compound, the PET process is predominantly intramolecular. The anthracene moiety acts as the photoexcited electron acceptor, while the piperazine (B1678402) nitrogen, with its lone pair of electrons, serves as the electron donor. Upon excitation of the anthracene, the excited state is susceptible to accepting an electron from the nearby piperazine nitrogen, leading to a charge-separated state. This intramolecular pathway is highly efficient due to the close proximity of the donor and acceptor units, which are connected by a flexible methylene (B1212753) bridge. Intermolecular PET, which would involve an electron transfer from a separate donor molecule, is less likely to compete with this efficient intramolecular process, especially at low concentrations.

Role of the Piperazine Nitrogen as an Electron Donor

The tertiary amine nitrogen atom in the piperazine ring is the key electron-donating center in the molecule. The availability of its lone pair of electrons for donation is crucial for the PET process. The efficiency of this donation is influenced by the oxidation potential of the piperazine moiety and the electron affinity of the excited anthracene. The ethyl group on the second nitrogen of the piperazine ring has a minor electronic effect but can influence the conformation and steric accessibility of the donating nitrogen. In polar solvents, the resulting charge-separated state is stabilized, which makes the PET process more favorable and leads to the observed fluorescence quenching. nih.gov

Exciplex and Excimer Formation Studies Involving the Anthracene Moiety

In addition to PET, anthracene derivatives are known to form excited-state complexes, namely excimers and exciplexes.

An excimer is an excited-state dimer formed between an excited molecule and a ground-state molecule of the same species. This is typically observed at higher concentrations and results in a broad, structureless, and red-shifted emission band compared to the monomer fluorescence.

An exciplex , on the other hand, is an excited-state complex formed between two different molecules, one acting as an electron donor and the other as an electron acceptor. In the context of this compound, an intramolecular exciplex could potentially form between the excited anthracene moiety and the ground-state piperazine ring. The formation of such an exciplex would also lead to a broad, red-shifted emission band, particularly in non-polar solvents where the charge-separated state is less stabilized and may exist as a more tightly bound complex. The fluorescence quenching of anthracene by aniline (B41778) in various solvents has been shown to proceed through the formation of an excited-state complex.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique to probe the dynamics of the excited state. By measuring the decay of the fluorescence intensity over time, one can determine the lifetimes of the excited species and elucidate the rates of the various deactivation processes.

For this compound, in a non-polar solvent where PET is inefficient, a single exponential decay corresponding to the lifetime of the locally excited state of the anthracene moiety would be expected. However, in polar solvents where PET is active, the fluorescence decay becomes more complex and is often characterized by a multi-exponential decay profile. The shorter lifetime component can be attributed to the rapid quenching of the anthracene fluorescence by the intramolecular electron transfer process. The analysis of fluorescence decays in different solvents for a 9-aminoacridine (B1665356) derivative revealed multiple lifetime components associated with the formation and decay of an intramolecular charge transfer state. nih.gov A similar behavior would be anticipated for this compound.

Table 3: Illustrative Fluorescence Lifetime Components for a System Undergoing Excited-State Intramolecular Charge Transfer

| Species | Lifetime Component 1 (ps) | Lifetime Component 2 (ns) | Lifetime Component 3 (ns) |

| 9-aminoacridine derivative | 80-450 | 0.7-3.2 | ~9.0 |

Note: Data for an analogous 9-aminoacridine derivative is presented to illustrate the multi-exponential decay kinetics characteristic of intramolecular charge transfer processes.

Therefore, it is not possible to provide the requested article content for the section "3.6. Advanced Spectroscopic Techniques (e.g., Circular Dichroism if Chiral, Raman Spectroscopy)" with detailed research findings and data tables as no such information has been found.

Computational and Theoretical Chemistry Studies of 1 9 Anthrylmethyl 4 Ethylpiperazine

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a powerful tool for investigating the fundamental properties of molecules. A DFT study of 1-(9-anthrylmethyl)-4-ethylpiperazine would begin with the optimization of its molecular geometry. This process would determine the most stable three-dimensional arrangement of its atoms, providing key information on bond lengths, bond angles, and dihedral angles. Such a study would likely employ a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-31G(d)) to achieve a balance between accuracy and computational cost. The resulting optimized structure would form the basis for all subsequent computational analyses.

Following geometry optimization, a detailed analysis of the electronic structure would be possible. This would involve calculating the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. While no specific data exists for this compound, a hypothetical data table for its optimized geometric parameters would look as follows:

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C(anthracene)-C(methylene) | - |

| Bond Length | C(methylene)-N(piperazine) | - |

| Bond Length | N(piperazine)-C(ethyl) | - |

| Bond Angle | C-C-C (anthracene ring) | - |

| Dihedral Angle | C(anthracene)-C(methylene)-N(piperazine)-C(piperazine) | - |

| No published data is currently available for these parameters. |

Frontier Molecular Orbital Analysis (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and optical properties.

A frontier molecular orbital analysis of this compound would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be predominantly localized on the electron-rich anthracene (B1667546) moiety, while the LUMO might also be distributed across the aromatic system. The ethylpiperazine group, being an electron-donating substituent, would likely influence the energy levels of these orbitals.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface would provide a visual representation of the charge distribution. This would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, offering clues about its preferred sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

| No published data is currently available for these parameters. |

Prediction of Spectroscopic Parameters and Photophysical Pathways

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, Time-Dependent DFT (TD-DFT) calculations could be employed to predict its electronic absorption spectrum (UV-Vis). This would provide information on the wavelengths of maximum absorption and the nature of the electronic transitions involved.

Similarly, the vibrational frequencies could be calculated and correlated with experimental infrared (IR) and Raman spectra. This would aid in the assignment of characteristic vibrational modes of the anthracene, piperazine (B1678402), and ethyl groups.

The photophysical pathways of this molecule, such as fluorescence and phosphorescence, could also be investigated. The presence of the anthracene group suggests that the molecule may exhibit fluorescence. Computational studies could help in understanding the excited state dynamics, including the potential for intersystem crossing to a triplet state.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational flexibility. An MD simulation of this compound would involve simulating the motion of its atoms over time, taking into account temperature and solvent effects.

This analysis would be particularly insightful for understanding the rotational freedom around the single bonds connecting the anthracene, methylene (B1212753), and piperazine moieties. It would reveal the accessible conformations of the molecule in solution and the energy barriers between them. This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its conformation.

Theoretical Docking Studies with Model Receptors or Active Sites

Theoretical docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific receptor or active site. In the absence of a known biological target for this compound, docking studies could be performed with model receptors to explore its potential interactions.

For instance, given the structural similarity of the anthracene moiety to known DNA intercalators, docking studies could be performed with a model of DNA to investigate its potential for intercalation. Similarly, the piperazine scaffold is present in many compounds that interact with various enzymes and receptors. Docking this molecule into the active sites of representative proteins could provide initial hypotheses about its potential biological activities, guiding future experimental work. The results of such studies are typically presented in terms of a docking score, which estimates the binding affinity, and a detailed visualization of the binding mode, showing key interactions like hydrogen bonds and hydrophobic contacts.

Coordination Chemistry and Metal Ion Sensing Mechanisms of 1 9 Anthrylmethyl 4 Ethylpiperazine

Complexation Behavior of the Piperazine (B1678402) Nitrogen with Transition Metal Ions

The coordination chemistry of 1-(9-anthrylmethyl)-4-ethylpiperazine is primarily dictated by the Lewis basicity of the tertiary amine within the piperazine ring. This nitrogen atom possesses a lone pair of electrons that are available for coordination with electron-deficient transition metal ions. The ethyl group attached to the other piperazine nitrogen subtly influences the electronic and steric environment of the binding pocket.

The interaction between the piperazine nitrogen and transition metal ions is a classic example of a Lewis acid-base adduct formation. The metal ion acts as a Lewis acid, accepting electron density from the nitrogenous Lewis base. The strength and nature of this coordination bond are dependent on several factors, including the charge density, size, and electronic configuration of the metal ion, as well as the solvent environment. For instance, d-block transition metals with empty or partially filled d-orbitals are particularly effective at forming stable complexes with nitrogen-containing ligands like piperazine.

Metal-Ligand Binding Stoichiometry and Stability Constant Determination

Table 1: Hypothetical Stability Constants for Metal Complexes of this compound

| Metal Ion | Log K1 | Log K2 | Log β2 |

| Cu²⁺ | 5.8 | 4.5 | 10.3 |

| Ni²⁺ | 4.9 | 3.8 | 8.7 |

| Zn²⁺ | 4.2 | 3.1 | 7.3 |

| Co²⁺ | 4.5 | 3.5 | 8.0 |

| Cd²⁺ | 3.9 | 2.9 | 6.8 |

Note: The values in this table are illustrative and represent typical trends observed for piperazine-based ligands. Actual experimental values would need to be determined empirically.

Spectroscopic Signatures of Metal Ion Complexation (e.g., Fluorescence Quenching/Enhancement)

The most prominent spectroscopic signature of metal ion complexation by this compound is a change in its fluorescence properties. This can manifest as either fluorescence quenching (a decrease in emission intensity) or fluorescence enhancement (an increase in emission intensity). The direction and magnitude of this change are highly dependent on the nature of the complexed metal ion.

Fluorescence quenching is a common outcome, particularly with paramagnetic transition metal ions like Cu²⁺ and Ni²⁺. chemicalpapers.com This phenomenon can be attributed to several quenching mechanisms, including photoinduced electron transfer (PET) and the heavy atom effect. Conversely, complexation with certain diamagnetic metal ions, such as Zn²⁺ and Cd²⁺, can lead to fluorescence enhancement. This is often due to the inhibition of a pre-existing quenching pathway, such as PET from the piperazine nitrogen to the excited anthracene (B1667546) fluorophore.

Mechanistic Insights into Metal-Induced Photophysical Changes

The photophysical changes observed upon metal ion binding to this compound are governed by intricate electronic processes.

The "heavy atom effect" describes the ability of atoms with a large atomic number to enhance the rate of intersystem crossing (ISC), a process where a molecule in an excited singlet state transitions to a triplet state. rsc.org This non-radiative decay pathway competes with fluorescence, leading to a decrease in the observed emission. Paramagnetic metal ions, with their unpaired electrons, can also promote ISC and quench fluorescence through spin-orbit coupling.

Furthermore, paramagnetic ions can act as electron acceptors, leading to photoinduced electron transfer (PET) from the excited anthracene moiety to the metal ion. This process, also known as reductive PET, provides a highly efficient non-radiative decay channel, resulting in significant fluorescence quenching. bgsu.edunih.gov

In the free ligand, the piperazine nitrogen can act as an electron donor in a PET process that quenches the fluorescence of the anthracene. The lone pair on the nitrogen can transfer an electron to the photoexcited anthracene, a process termed oxidative PET. When a diamagnetic metal ion like Zn²⁺ or Cd²⁺ binds to the piperazine nitrogen, the energy of the lone pair is lowered, making the electron transfer to the excited anthracene less favorable. This inhibition of the PET process effectively "turns on" the fluorescence of the anthracene, leading to a chelation-enhanced fluorescence (CHEF) effect.

Design Principles for this compound-based Chemosensors and Fluoroionophores

The design of chemosensors and fluoroionophores based on this compound leverages the principles of molecular recognition and signal transduction. mdpi.comrsc.org The piperazine moiety serves as the recognition site, providing a binding pocket for the target metal ion. The anthracene unit acts as the signaling component, transducing the binding event into a measurable optical signal. researchgate.net

Key design considerations include:

Selectivity: Modifying the steric and electronic properties of the piperazine ring can tune the selectivity of the sensor for specific metal ions.

Sensitivity: The efficiency of the PET process and the intrinsic quantum yield of the fluorophore determine the sensitivity of the sensor.

Photostability: The anthracene fluorophore should be sufficiently stable to withstand repeated excitation without significant degradation.

By carefully tuning these parameters, it is possible to develop highly sensitive and selective chemosensors for a wide range of metal ions based on the this compound scaffold. mdpi.com

Molecular Interactions with Biological Systems: Mechanistic and Structure Activity Relationship Studies Theoretical and in Vitro Models

Investigations into Non-Covalent Interactions with Biomolecules (e.g., DNA, Proteins)

Binding Modes and Affinities in Model Systems

While specific binding studies on 1-(9-anthrylmethyl)-4-ethylpiperazine are not extensively documented, research on analogous anthracene (B1667546) derivatives provides significant insights into its likely binding behavior. The primary modes of interaction for such compounds with DNA are intercalation and groove binding. nih.gov

Intercalation: The flat anthracene ring can insert itself between the base pairs of the DNA double helix. This mode of binding is often stabilized by π-π stacking interactions between the aromatic system of the anthracene and the DNA bases.

Groove Binding: The molecule can also fit into the major or minor grooves of the DNA helix. The specificity for a particular groove is often dictated by the nature and position of the substituents on the anthracene core.

In the case of protein binding, studies on anthracene derivatives with human serum albumin (HSA) have shown that the nature of the substituent on the anthracene ring significantly influences binding affinity. bibliotekanauki.plsemanticscholar.org For instance, a carboxylic acid group has been shown to increase binding affinity, while methyl and aldehyde groups result in weaker interactions. bibliotekanauki.plsemanticscholar.org The piperazine (B1678402) moiety in this compound, being a pharmacophore known to improve protein-binding capacity, likely contributes to its interaction with proteins. nih.gov

| Biomolecule | Potential Binding Mode | Key Interacting Moiety | Influencing Factors |

|---|---|---|---|

| DNA | Intercalation | Anthracene Ring | Planarity of the anthracene core, π-π stacking interactions. |

| DNA | Groove Binding | Entire Molecule | Size, shape, and charge distribution of the molecule. |

| Proteins (e.g., Albumin) | Hydrophobic/Electrostatic Interactions | Anthracene and Piperazine Moieties | Substituents on the anthracene ring, properties of the piperazine group. |

Influence of Molecular Structure on Interaction Specificity

The specific structural features of this compound play a crucial role in determining its interaction specificity.

Anthracene Moiety: The large, hydrophobic surface of the anthracene group is the primary driver for its interaction with the hydrophobic pockets of proteins and for intercalation into DNA. rroij.com The position of the methylpiperazine substituent at the 9-position of the anthracene ring is also significant, as modifications at the 9 and 10 positions are known to influence photochemical reactivity and biological interactions. mdpi.com

Piperazine Ring: The piperazine group, a common scaffold in medicinal chemistry, can significantly impact the molecule's solubility, cell permeability, and binding affinity. nih.gov The ethyl group on the piperazine nitrogen can further modulate the lipophilicity and steric profile of the compound, thereby influencing its binding characteristics.

Mechanistic Studies of Enzyme Inhibition or Receptor Binding (if identified for related compounds)

While direct studies on this compound are limited, research on related arylpiperazine derivatives has revealed their potential as inhibitors of various enzymes and as ligands for different receptors. nih.govnih.govnih.govnih.gov

Elucidation of Molecular Recognition Events

Molecular recognition is a highly specific process involving a series of non-covalent interactions between a ligand and its biological target. For piperazine derivatives, these interactions often involve:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Electrostatic Interactions: The charged state of the piperazine nitrogen at physiological pH can lead to electrostatic interactions with charged residues in the binding pocket of a protein.

Hydrophobic Interactions: The aryl group (in this case, the anthrylmethyl group) can engage in hydrophobic interactions with nonpolar regions of the target protein.

Molecular docking studies on other piperazine derivatives have helped to visualize these interactions and understand the key residues involved in binding. nih.govnih.gov

Structure-Activity Relationships (SAR) in Model Systems for Specific Biological Targets

Structure-activity relationship (SAR) studies on various classes of piperazine derivatives have provided valuable insights into how structural modifications can affect biological activity.

For instance, in a series of N-arylpiperazine derivatives designed as interferon inducers, the nature of the linker and the substituents on the aryl ring were found to be critical for activity. nih.gov Similarly, in the development of piperazine-based tyrosinase inhibitors, the substitution pattern on the piperazine ring was shown to significantly influence inhibitory potency. nih.govnih.gov These studies underscore the importance of the specific chemical architecture of this compound in defining its potential biological targets and efficacy.

| Structural Moiety | Modification | Observed Effect on Activity (in related compounds) | Potential Implication for this compound |

|---|---|---|---|

| Aryl Group | Substitution Pattern | Alters binding affinity and selectivity for receptors/enzymes. nih.govnih.gov | The anthrylmethyl group likely confers a unique binding profile. |

| Piperazine Ring | N-substitution | Influences pharmacokinetic properties and target engagement. nih.gov | The ethyl group may optimize binding and/or cellular uptake. |

| Linker | Length and Flexibility | Impacts the orientation of the molecule in the binding pocket. nih.gov | The methyl linker provides a specific spatial arrangement of the anthracene and piperazine moieties. |

Applications of this compound as a Fluorescent Biological Probe in Model Systems

The intrinsic fluorescence of the anthracene moiety makes this compound a potential candidate for use as a fluorescent biological probe. rsc.orgyoutube.com Anthracene derivatives are known to exhibit changes in their fluorescence properties upon binding to biomolecules, which can be harnessed for detection and imaging purposes. nih.govresearchgate.net

The fluorescence of anthracene-based probes can be sensitive to the polarity of their microenvironment. When the probe moves from an aqueous environment to a hydrophobic binding pocket of a protein or intercalates into DNA, a significant change in fluorescence intensity or a shift in the emission wavelength can be observed. This "turn-on" or "turn-off" fluorescence response can be used to monitor binding events in real-time. nih.govresearchgate.net

The piperazine moiety can also contribute to the probe's utility by influencing its cellular uptake and subcellular localization. For example, naphthalimide-piperazine derivatives have been developed as fluorescent pH sensors and for the detection of metal ions. nih.gov The combination of the environmentally sensitive anthracene fluorophore with the versatile piperazine scaffold suggests that this compound could be a valuable tool for studying biological systems.

Labeling and Imaging in In Vitro Cell Models (non-clinical)

The intrinsic fluorescence of the anthracene core within this compound provides a foundation for its application as a fluorescent probe in the non-clinical, in vitro visualization of cellular structures. The lipophilic nature of the polycyclic aromatic anthracene group facilitates its passage across cell membranes and its accumulation in lipid-rich environments. This property is the basis for its potential use in labeling and imaging intracellular lipid droplets. When a fluorescent molecule like this partitions from the aqueous cytoplasm into the nonpolar, hydrophobic interior of a lipid droplet, its fluorescence properties can be significantly altered, often leading to an increase in fluorescence quantum yield and a shift in emission wavelength. This phenomenon, known as solvatochromism, can result in a "turn-on" fluorescent signal that specifically highlights these organelles. While direct studies on this compound for this purpose are not extensively documented, various hydrophobic fluorophores, including other polycyclic aromatic hydrocarbons, are routinely used for imaging lipid droplets in living cells. nih.gov

Furthermore, the piperazine moiety of the compound introduces the potential for pH-sensitive fluorescence, making it a candidate for imaging acidic organelles such as lysosomes. The nitrogen atoms in the piperazine ring can be protonated at the low pH characteristic of the lysosomal lumen (typically pH 4.5-5.5). This protonation can modulate the electronic properties of the entire molecule, potentially leading to an enhancement or quenching of the anthracene fluorescence through mechanisms like photoinduced electron transfer (PET). This pH-dependent change allows for the selective visualization of lysosomes. Fluorescent probes incorporating a piperazine unit have been successfully developed for the ratiometric and "turn-on" detection of lysosomal pH.

| Application Area | Potential Cellular Target | Underlying Mechanism of Action (Postulated) | Supporting Principle from Analogous Systems |

| Organelle Imaging | Lipid Droplets | Solvatochromism: Increased fluorescence in the nonpolar lipid environment. | Hydrophobic dyes preferentially accumulate in lipid droplets. nih.gov |

| Organelle Imaging | Lysosomes | pH-dependent protonation of the piperazine ring alters fluorescence. | Piperazine-based probes are established as effective lysosomal pH sensors. |

Detection of Biomolecules or Biological Processes

The structure of this compound, combining a signaling fluorophore (anthracene) with a potential binding site (piperazine), makes it a promising scaffold for the development of chemosensors for various biomolecules and biological processes in vitro.

Detection of Metal Ions: The nitrogen atoms of the piperazine ring, along with the π-electron system of the anthracene, can serve as a coordination site for metal ions. The binding of a metal ion can perturb the photophysical properties of the anthracene fluorophore, leading to a detectable change in fluorescence, such as quenching or enhancement. This principle is widely used in the design of fluorescent metal ion sensors. For instance, anthracene-based probes have been developed for the highly sensitive and selective detection of various metal ions. An example is an anthracene-hydrazone derivative that acts as a "turn-on" fluorescent sensor for Aluminum (Al³⁺) with a very low limit of detection (LOD) of 0.498 nM. acs.org Another study demonstrated an anthracene-thiophene Schiff base probe for the "turn-on" detection of Chromium (Cr³⁺) with an LOD of 0.4 μM. nih.govnih.gov Similarly, anthracene derivatives with dithioacetal groups have been synthesized for the dual-mode "turn-off" and "turn-on" detection of Mercury (Hg²⁺) with a high sensitivity of 49.3 nM. mdpi.com These examples highlight the potential of an anthracene-piperazine structure to be adapted for specific metal ion detection.

Detection of Reactive Oxygen Species (ROS): The anthracene moiety is known to react with certain reactive oxygen species (ROS), which are often byproducts of cellular metabolism and are implicated in various physiological and pathological processes. This reactivity can be harnessed for detection. For example, the anthracene core can undergo a [4+2] cycloaddition with singlet oxygen (¹O₂), disrupting the conjugated system and leading to a change in fluorescence. This has been used to create fluorescent nanoprobes for detecting intracellularly generated ¹O₂. Furthermore, the design of anthracene-based probes has been extended to other ROS. A notable example is an anthracene carboxyimide-based probe incorporating a selenium atom, which demonstrates a rapid (within 4 seconds) and highly sensitive (LOD of 36.2 nM) "turn-on" fluorescence response to hypochlorous acid (HOCl). rsc.org The general susceptibility of the anthracene structure to oxidation provides a basis for developing probes for a range of ROS. nih.gov

| Analyte Category | Specific Example Analyte | Sensing Mechanism in Analogous Probes | Reported Limit of Detection (LOD) |

| Metal Ions | Aluminum (Al³⁺) | Chelation-Enhanced Fluorescence (CHEF) | 0.498 nM acs.org |

| Metal Ions | Chromium (Cr³⁺) | "Turn-on" fluorescence via C=N bond hydrolysis | 0.4 µM nih.govnih.gov |

| Metal Ions | Mercury (Hg²⁺) | "Turn-off" or "Turn-on" fluorescence | 49.3 nM mdpi.com |

| Reactive Oxygen Species | Hypochlorous Acid (HOCl) | Oxidation of a selenium-containing derivative | 36.2 nM rsc.org |

Supramolecular Architectures and Recognition Phenomena Involving 1 9 Anthrylmethyl 4 Ethylpiperazine

Self-Assembly Processes and Aggregate Formation

No studies detailing the self-assembly or aggregation behavior of 1-(9-anthrylmethyl)-4-ethylpiperazine were found in the available scientific literature.

Host-Guest Chemistry and Molecular Encapsulation

There is no published research on the use of this compound as either a host or a guest in host-guest chemical systems or molecular encapsulation studies.

Interaction with Anions and Other Small Molecules

No specific data on the interaction, recognition, or sensing of anions or other small molecules by this compound have been reported.

Influence of Intermolecular Interactions on Photophysical Properties

While the photophysical properties of anthracene (B1667546) derivatives are a broad area of study, no research was found that specifically investigates how intermolecular interactions (such as π-π stacking or hydrogen bonding) influence the photophysical characteristics of this compound in a supramolecular context.

Emerging Applications in Advanced Materials Science

Integration of 1-(9-anthrylmethyl)-4-ethylpiperazine into Fluorescent Polymers and Conjugated Systems

The incorporation of fluorophoric units into polymer backbones is a key strategy for creating advanced functional materials. The anthracene (B1667546) moiety in this compound is a well-known fluorophore, exhibiting strong blue fluorescence. mdpi.com This intrinsic property makes the compound a promising building block for fluorescent polymers.

The synthesis of such polymers could be envisioned through several routes. The secondary amine in the piperazine (B1678402) ring provides a reactive site for polymerization reactions. For instance, it could be reacted with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively, embedding the anthrylmethylpiperazine unit into the polymer chain. Another approach involves the functionalization of the piperazine nitrogen with a polymerizable group, such as a vinyl or acrylate (B77674) moiety, to enable its participation in radical polymerization.

The photophysical properties of the resulting polymers would be largely dictated by the anthracene unit. In dilute solutions, these polymers are expected to exhibit the characteristic structured blue fluorescence of anthracene. However, in the solid state or in concentrated solutions, the close proximity of anthracene units can lead to aggregation-induced quenching or the formation of excimers, which are excited-state dimers that emit at longer, structureless wavelengths. rsc.org The bulky nature of the anthrylmethyl and ethyl groups on the piperazine ring might play a crucial role in mitigating these aggregation effects by sterically hindering close packing of the polymer chains. mdpi.com This could lead to materials with preserved or even enhanced solid-state fluorescence, a desirable property for many applications. rsc.org

The development of conjugated polymers incorporating this compound is also a compelling prospect. While the piperazine unit itself is not conjugated, it can be linked to conjugated segments. For example, a polymer could be designed with alternating conjugated blocks and anthrylmethylpiperazine units. Such a design would allow for the tuning of the polymer's electronic and optical properties, potentially leading to materials with applications in light-harvesting and energy transfer systems. researchgate.net

Development of Photoresponsive Materials

Anthracene and its derivatives are known for their rich photochemistry, which can be harnessed to create photoresponsive or "smart" materials. nih.gov A key photoreaction of anthracene is its [4π+4π] photodimerization upon exposure to UV light (around 365 nm), which results in the loss of its characteristic fluorescence and a change in its absorption spectrum. mdpi.com This process is often reversible upon irradiation with shorter wavelength UV light or upon heating.

By incorporating this compound into a polymer, it is conceivable to create a material that exhibits photoresponsive behavior. Irradiation of such a polymer with UV light could induce cross-linking between polymer chains through the dimerization of the anthracene units. This cross-linking would lead to significant changes in the material's properties, such as its solubility, viscosity, and mechanical strength. This photo-induced cross-linking could be exploited in applications such as photolithography, data storage, and the development of self-healing materials.

Another important photoreaction of anthracene is its photooxygenation in the presence of oxygen and light to form an endoperoxide. nih.gov This reaction also leads to the quenching of fluorescence. The endoperoxide can often revert to the original anthracene structure upon heating, making the process reversible. A polymer containing this compound could therefore also function as a reversible oxygen sensing material. The fluorescence of the material would be quenched in the presence of oxygen and light, and could be recovered by heating in an oxygen-free environment.

Applications in Organic Light-Emitting Diodes (OLEDs) or Solar Cells (Theoretical/Proof-of-Concept)

The design of novel organic materials is crucial for advancing the performance of organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netrsc.org The molecular structure of this compound suggests its potential utility in these devices, although no direct experimental evidence has been reported.

In the context of OLEDs, the anthracene moiety is known for its high photoluminescence quantum yield and its ability to function as a blue emitter. nih.gov Furthermore, anthracene derivatives are often used as host materials for phosphorescent emitters due to their high triplet energy. rsc.org The carbazole (B46965) unit, which is structurally related to anthracene in terms of being a polycyclic aromatic system, is a well-established building block for hole-transporting materials in OLEDs due to its electron-rich nature and good charge-transporting properties. researchgate.netsemanticscholar.org By analogy, the anthracene group in this compound could impart hole-transporting capabilities to a material.

The piperazine unit, with its nitrogen atoms, can influence the electronic properties of the molecule. The nitrogen atoms can act as electron-donating groups, which could be beneficial for hole injection and transport. nih.gov Therefore, polymers or small molecules based on this compound could theoretically be investigated as hole-transporting layers (HTLs) or as emissive components in OLEDs.

The performance of such materials in an OLED would depend on several factors, including their HOMO/LUMO energy levels, charge carrier mobility, and thermal stability. The combination of the aromatic anthracene and the aliphatic piperazine might lead to a material with a wide bandgap, which is desirable for host materials.

| Potential Role in OLEDs | Rationale based on Analogous Structures | Relevant Analogous Compounds |

| Blue Emitter | The anthracene core is a known blue fluorophore. nih.gov | Anthracene, various substituted anthracenes |

| Hole-Transporting Material | The electron-rich anthracene is similar to carbazole, a common hole-transporting moiety. The nitrogen atoms in piperazine can also facilitate hole transport. researchgate.netsemanticscholar.org | Carbazole derivatives, triazine-carbazole hybrids rsc.org |

| Host for Phosphorescent Emitters | Anthracene derivatives can possess high triplet energies, suitable for hosting phosphorescent dopants. rsc.org | Carbazole-based hosts, triazine-dibenzocarbazole hosts elsevierpure.com |

For organic solar cells, the key requirements for materials include broad absorption in the solar spectrum and efficient charge separation and transport. While the absorption of anthracene is mainly in the UV region, its derivatives can be designed to have broader absorption. The potential hole-transporting properties of materials based on this compound could also be relevant for their use as donor or hole-transporting materials in organic solar cells.

Role in Catalyst Design and Functionality

The piperazine scaffold is a "privileged" structure in medicinal chemistry and has also found significant use in catalysis. rsc.orgresearchgate.net The two nitrogen atoms of the piperazine ring can act as a bidentate ligand, coordinating to a metal center to form a catalytically active complex. ingentaconnect.comnih.gov Piperazine-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. ingentaconnect.comnih.gov

The compound this compound possesses the key structural feature for a ligand: the two nitrogen atoms of the piperazine ring. These nitrogen atoms can coordinate to a variety of transition metals, such as palladium, rhodium, or iridium, to form metal complexes. The presence of the bulky anthrylmethyl group could have a significant impact on the catalytic activity and selectivity of the resulting complex. The steric bulk can influence the coordination geometry around the metal center and control the access of substrates to the catalytic site, potentially leading to high selectivity in certain reactions.

Furthermore, the anthracene moiety could play an additional role beyond providing steric hindrance. Its fluorescent properties could be exploited for in-situ monitoring of the catalytic reaction. Changes in the fluorescence of the ligand upon coordination to the metal or during the catalytic cycle could provide valuable information about the reaction mechanism and kinetics.

| Potential Catalytic Application | Role of this compound | Key Features |

| Palladium-catalyzed cross-coupling | Ligand for the palladium center | Bidentate coordination of piperazine nitrogens, steric influence of the anthrylmethyl group |

| Asymmetric catalysis | Chiral derivatization of the piperazine ring | Potential for enantioselective transformations |

| Homogeneous catalysis | Formation of soluble metal complexes | The organic nature of the ligand enhances solubility in common organic solvents |

Conclusion and Future Research Perspectives for 1 9 Anthrylmethyl 4 Ethylpiperazine

Summary of Key Academic Discoveries and Contributions

Given the absence of direct studies on 1-(9-anthrylmethyl)-4-ethylpiperazine, this section will summarize the key academic discoveries and contributions that would be anticipated based on the known properties of anthracene-piperazine conjugates and related derivatives.

The core structure of this compound combines a fluorescent anthracenyl group with a piperazine (B1678402) derivative, a common pharmacophore. The anthracene (B1667546) moiety is a well-known polycyclic aromatic hydrocarbon with characteristic photophysical properties, including strong UV absorption and fluorescence emission. The substitution at the 9-position of the anthracene ring is known to influence its electronic and steric properties.

The ethylpiperazine group is a versatile functional group found in numerous biologically active compounds. The piperazine ring itself is a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The ethyl group at the N4-position can modulate the compound's lipophilicity, basicity, and steric bulk, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Anticipated Key Discoveries:

Fluorescent Properties: The primary academic contribution of this compound is expected to be in the realm of fluorescent probes. The anthracene unit is a classic fluorophore, and the nitrogen atoms of the piperazine ring can act as a recognition site. It is anticipated that the fluorescence of the anthracene moiety could be modulated by the binding of metal ions, protons, or other analytes to the piperazine nitrogen, a phenomenon known as photoinduced electron transfer (PET).

Biological Activity: Piperazine derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties. nih.govmdpi.com The incorporation of the bulky, lipophilic anthrylmethyl group could enhance cellular uptake and lead to novel interactions with biological macromolecules. Studies on similar N-solanesylpiperazine triamines have shown interactions with DNA, suggesting a potential avenue of investigation for this compound. nih.gov

Electrochemical Behavior: The electrochemical properties of piperazine and its derivatives have been a subject of study, particularly in the context of conducting polymers. nih.govmdpi.com The anthracene moiety is also electrochemically active. Therefore, this compound is expected to exhibit interesting redox behavior, which could be exploited in the development of electrochemical sensors or materials.

Unexplored Research Avenues and Methodological Challenges

The novelty of this compound means that a vast landscape of research remains to be explored. However, this exploration is not without its challenges.

Unexplored Research Avenues:

Systematic Photophysical Studies: A comprehensive investigation of the compound's photophysical properties in various solvents of differing polarity and viscosity is a crucial first step. nih.gov This would include determining its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime.

Sensing Applications: The potential of this compound as a fluorescent chemosensor for metal ions (e.g., Zn²⁺, Cu²⁺, Hg²⁺) or anions should be systematically evaluated. This would involve studying the changes in its fluorescence upon addition of various analytes.

Biological Screening: A broad biological screening of the compound against various cell lines (cancerous and non-cancerous) and microorganisms would be essential to uncover any potential therapeutic applications. Mechanistic studies to identify the biological targets and pathways would follow any promising initial results.

Materials Science Applications: The incorporation of this molecule into polymers or nanoparticles could lead to the development of novel fluorescent materials for applications in organic light-emitting diodes (OLEDs) or as nanoprobes for bioimaging. acs.orgbohrium.comnih.govbohrium.com

Methodological Challenges:

Synthesis and Purification: While the synthesis of similar compounds has been reported, optimizing the reaction conditions for the synthesis of this compound and developing an efficient purification protocol will be a primary challenge. A potential synthetic route could involve the reaction of 9-(chloromethyl)anthracene (B151802) with 1-ethylpiperazine (B41427).

Solubility: The presence of the large, nonpolar anthracene group may lead to poor aqueous solubility, which can be a significant hurdle for biological testing. Formulation strategies may be required to overcome this.

Interpretation of Biological Data: Should the compound exhibit biological activity, elucidating its precise mechanism of action will require a range of sophisticated biochemical and molecular biology techniques.

Potential for Rational Design of Novel Derivatives with Tailored Academic Functions

The structure of this compound offers multiple points for modification, making it an excellent scaffold for the rational design of novel derivatives with tailored properties.

Strategies for Derivative Design:

Modification of the Anthracene Core: Introducing electron-donating or electron-withdrawing groups onto the anthracene ring can fine-tune its photophysical properties, such as shifting the emission wavelength or enhancing the quantum yield.

Variation of the Piperazine Substituent: Replacing the ethyl group at the N4-position of the piperazine ring with other alkyl or aryl groups can modulate the compound's lipophilicity, steric hindrance, and biological targeting. For example, incorporating a propionyl group has been shown to be effective in other piperazine-containing inhibitors. nih.gov

Introduction of Additional Functional Groups: Attaching other functional groups, such as those that can specifically bind to certain analytes or biological targets, can lead to the development of highly selective sensors or targeted therapeutic agents. For instance, linking the piperazine to a BODIPY core has been explored for antimicrobial photodynamic therapy. nih.gov

The table below illustrates some potential derivatives and their intended tailored functions.

| Derivative Structure | Intended Tailored Function |

| 1-(9-(10-Bromoanthryl)methyl)-4-ethylpiperazine | Enhanced intersystem crossing for photodynamic therapy applications |

| 1-(9-Anthrylmethyl)-4-(2-hydroxyethyl)piperazine | Increased water solubility and potential for further functionalization |

| 1-(9-Anthrylmethyl)-4-(4-fluorobenzyl)piperazine | Potential for enhanced binding to specific biological targets through halogen bonding |

| 1-(9-(2-Nitroanthryl)methyl)-4-ethylpiperazine | Quenched fluorescence with potential for "turn-on" sensing upon reaction |

By systematically exploring these avenues, researchers can unlock the full potential of the this compound scaffold and develop a new generation of functional molecules for a wide range of scientific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.